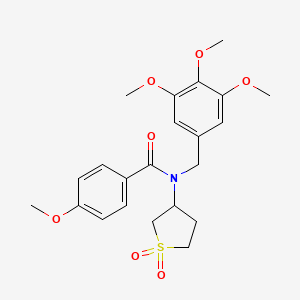![molecular formula C17H13ClN2O2 B11394124 N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide](/img/structure/B11394124.png)
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, an oxazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 4-chlorobenzoyl chloride and 2-amino-2-methylbenzoic acid, under acidic conditions.
Coupling Reaction: The chlorophenyl group is introduced via a coupling reaction between the oxazole intermediate and 4-chlorophenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and chlorophenyl group are crucial for binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide
- N-[3-(4-chlorophenyl)-1,2,3-triazol-5-yl]-2-methylbenzamide
Uniqueness
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties compared to other heterocycles like oxadiazole and triazole. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound for drug discovery and materials science.
Properties
Molecular Formula |
C17H13ClN2O2 |
|---|---|
Molecular Weight |
312.7 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-methylbenzamide |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-4-2-3-5-14(11)17(21)19-16-10-15(20-22-16)12-6-8-13(18)9-7-12/h2-10H,1H3,(H,19,21) |
InChI Key |
SQWVVLZEIRFUMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(dimethylamino)benzyl]-3-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11394055.png)
![butyl 4-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11394067.png)
![N-(2-chlorobenzyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide](/img/structure/B11394078.png)
![3-methoxy-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one](/img/structure/B11394081.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11394083.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11394086.png)
![2-(4-Methylphenyl)-5-(3-phenyl-2,1-benzoxazol-5-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11394093.png)
![3-ethyl-6-(4-fluorophenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11394096.png)
![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11394103.png)

![4-tert-butyl-N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B11394120.png)
![2-[4-(Allyloxy)phenyl]-5-butyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11394128.png)


